

# Sanggenon D biological activities

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## Compound of Interest

Compound Name: Sanggenon D

Cat. No.: B1244211

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An In-depth Technical Guide to the Biological Activities of **Sanggenon D**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Sanggenon D** is a prenylated flavonoid, specifically a Diels-Alder type adduct, isolated from the root bark of mulberry trees (*Morus* species)[1]. This natural compound has garnered significant attention within the scientific community due to its diverse and potent biological activities. As a member of the flavonoid family, **Sanggenon D** exhibits a range of pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and enzyme-inhibiting effects. This technical guide provides a comprehensive overview of the core biological activities of **Sanggenon D**, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

## Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activities of **Sanggenon D** and its related compound, Sanggenon C.

Table 1: Enzyme Inhibition and Cytotoxicity Data for **Sanggenon D**

Biological Activity	Target/Assay	Cell Line/Organism	IC50 / CC50	Reference
Enzyme Inhibition	$\alpha$ -Glucosidase	-	45.1 $\mu$ M	[2][3][4]
Pancreatic Lipase	-	0.77 $\mu$ M	[1]	
Cytotoxicity	Calu-3	Human bronchial epithelial cells	>180 $\mu$ g/mL	[5]

Table 2: Antibacterial Activity of **Sanggenon D**

Bacterial Strain	Activity Metric	Value	Reference
Staphylococcus aureus	MIC	17.6 $\mu$ mol L <sup>-1</sup>	[6]
Enterococcus faecalis	MIC	12.5–25 $\mu$ M	[7]
Enterococcus faecium	MIC	12.5–25 $\mu$ M	[7]

Table 3: Biological Activities of Sanggenon C (A Stereoisomer of **Sanggenon D**)

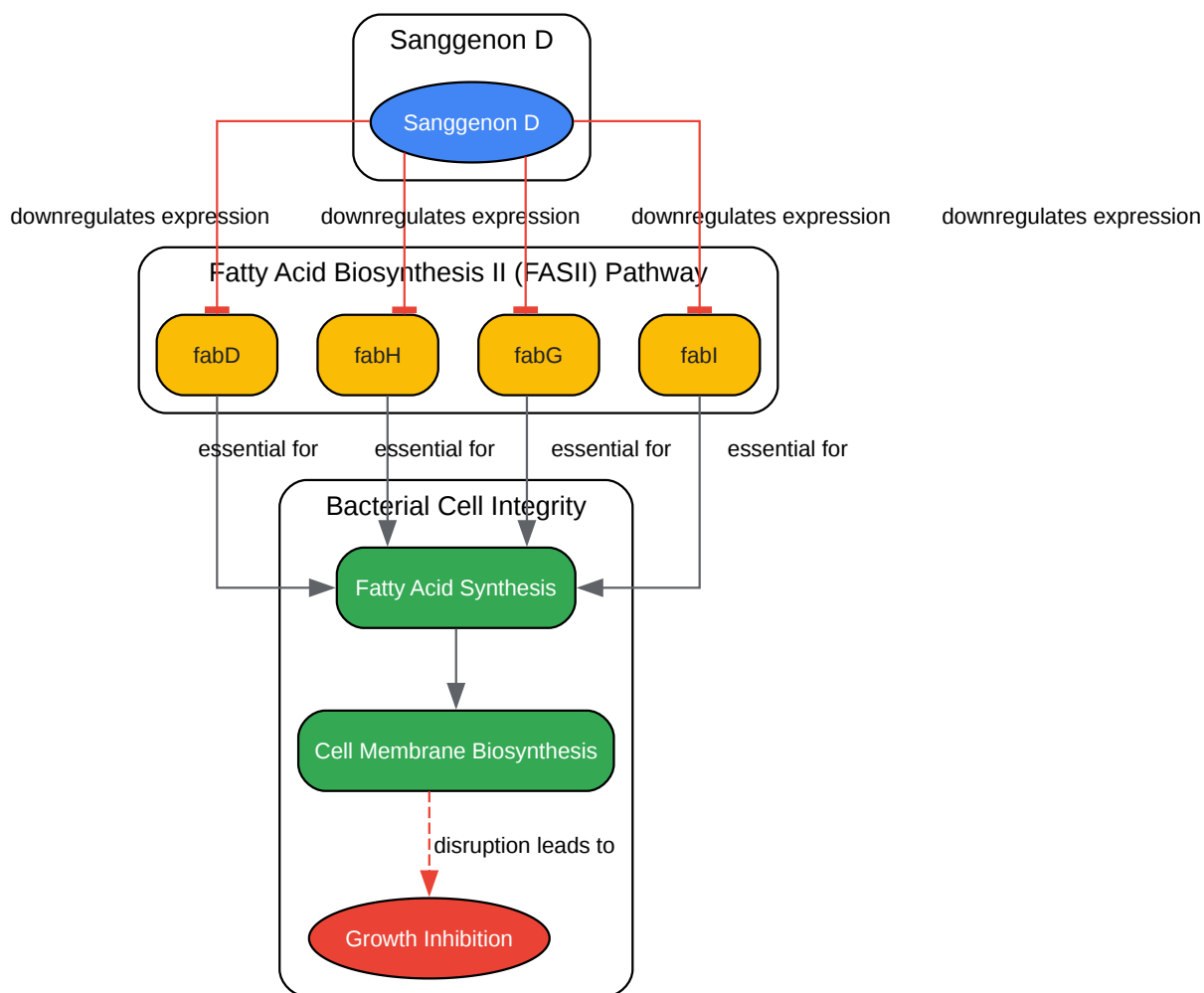
Biological Activity	Target/Assay	Cell Line/Organism	IC50 / MIC	Reference
Anticancer	Proliferation	HT-29 (Colon cancer)	~20 $\mu\text{M}$ (at 48h)	[8]
Anti-inflammatory	Nitric Oxide Production	RAW264.7 (Macrophages)	~10 $\mu\text{M}$	[9]
Antibacterial	Staphylococcus aureus	-	70.6 $\mu\text{mol L}^{-1}$	[6]
Enterococcus faecalis	-	3.125 $\mu\text{M}$	[7]	
Enterococcus faecium	-	3.125 $\mu\text{M}$	[7]	

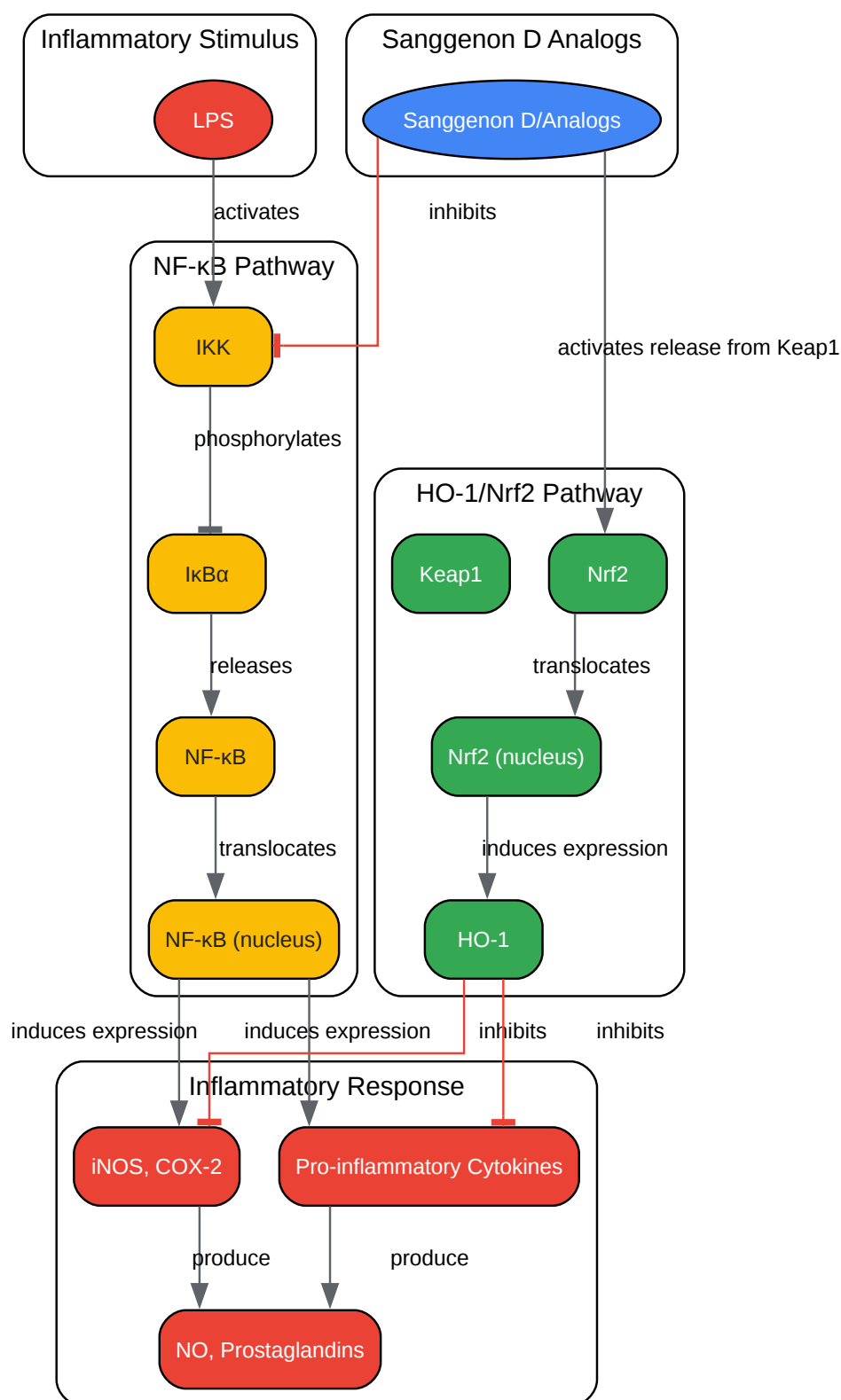
## Signaling Pathways and Mechanisms of Action

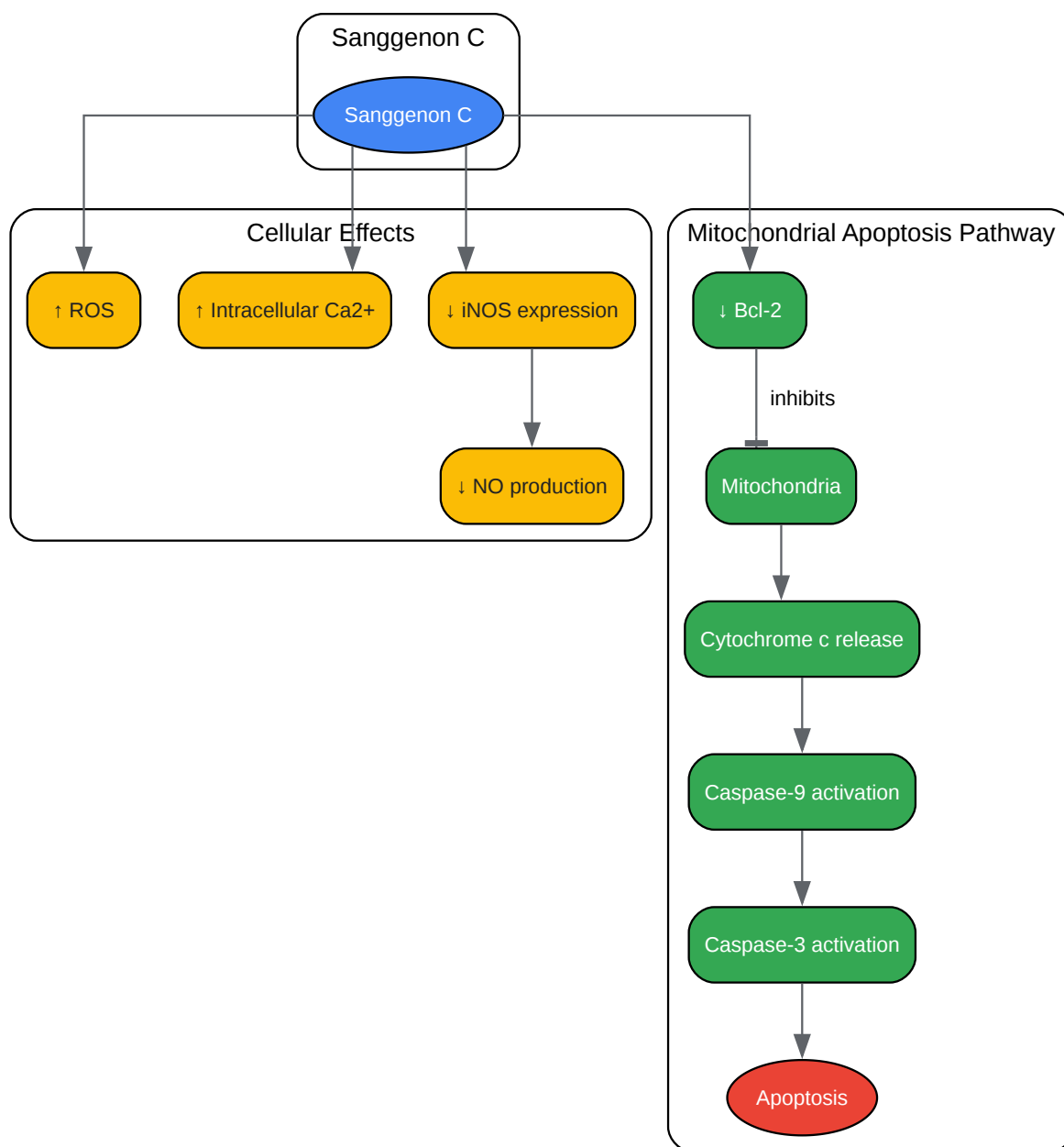
**Sanggenon D** and its analogs exert their biological effects by modulating various cellular signaling pathways.

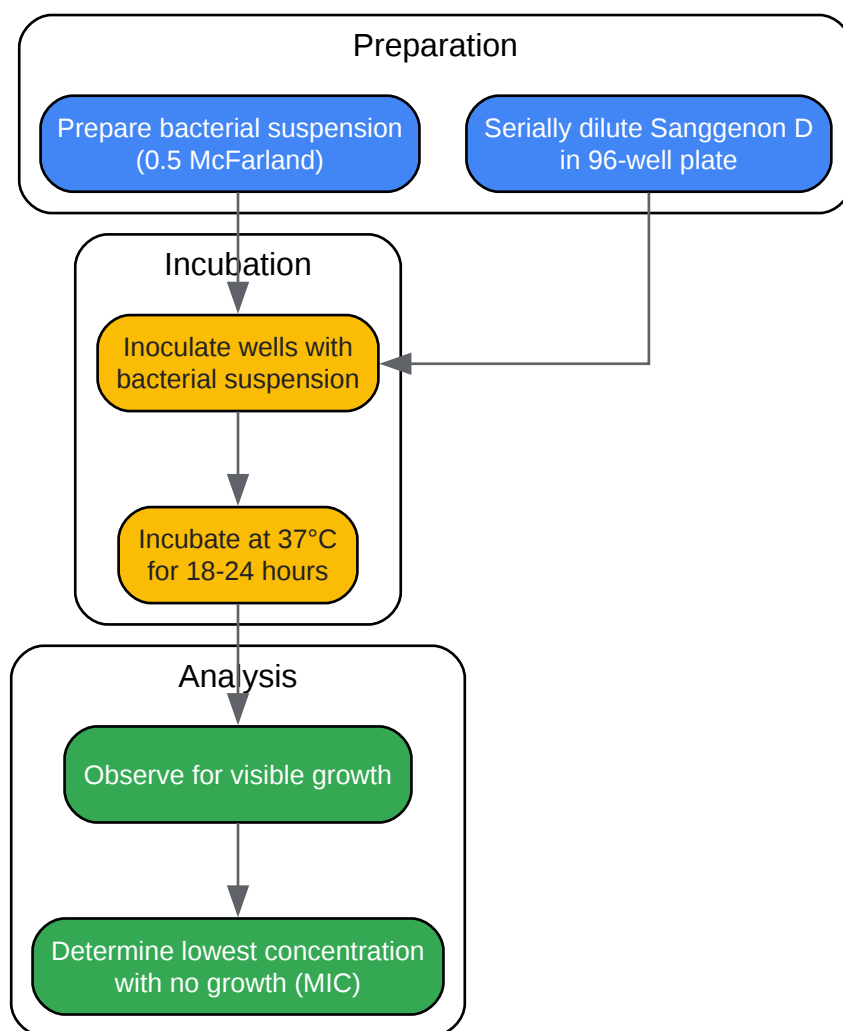
### Antibacterial Activity: Inhibition of Fatty Acid Biosynthesis in *S. aureus*

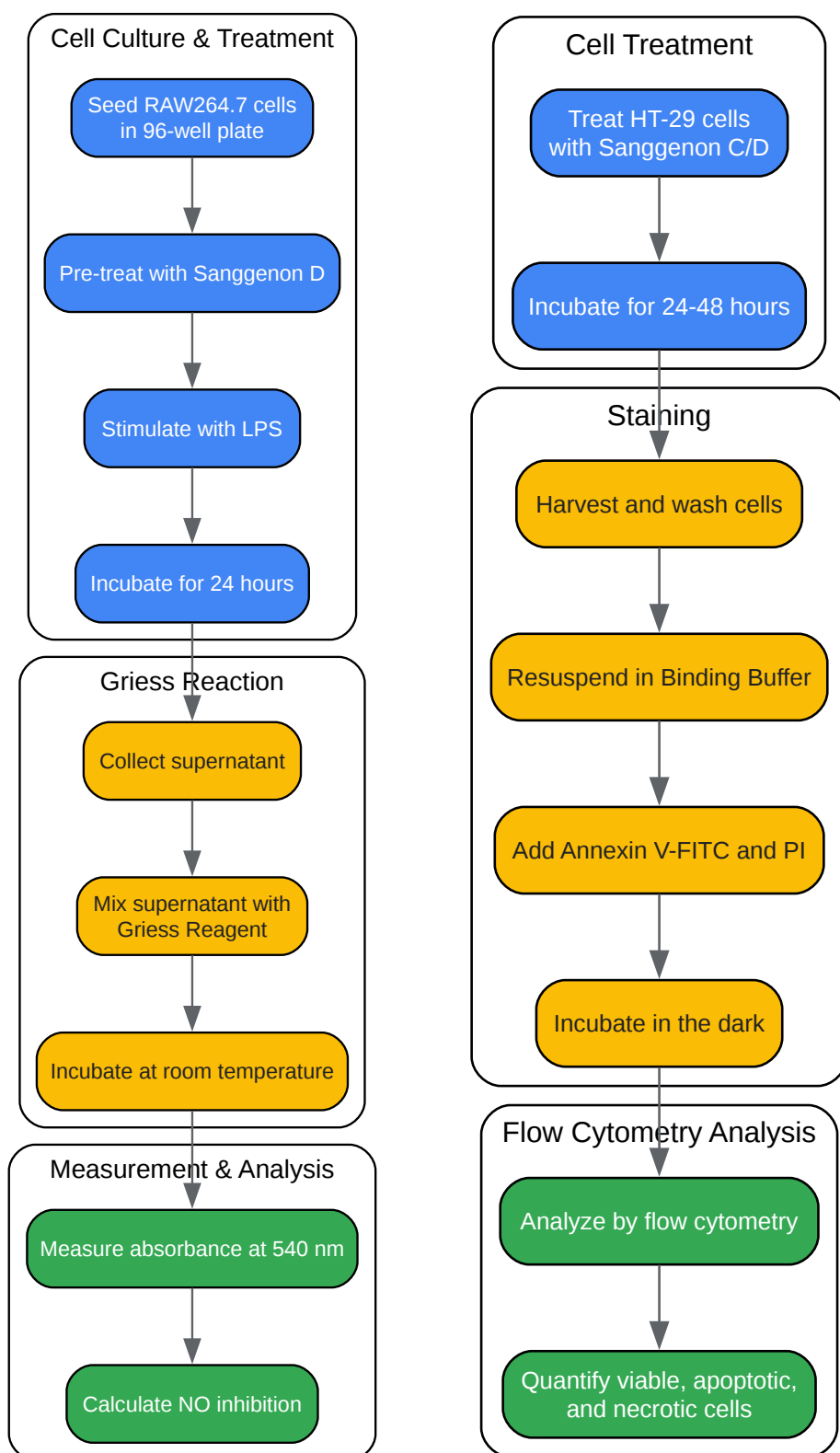
**Sanggenon D** demonstrates potent antibacterial activity against *Staphylococcus aureus* by disrupting the fatty acid biosynthesis (FASII) pathway. This pathway is crucial for the integrity of the bacterial cell membrane. **Sanggenon D** downregulates the expression of key genes in the FASII pathway, including *fabD*, *fabH*, *fabG*, and *fabI*. This disruption of fatty acid synthesis ultimately compromises the bacterial cell membrane, leading to inhibition of growth.











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